molecular formula C12H9N3O3 B11872128 2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine CAS No. 63261-10-9

2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine

Cat. No.: B11872128
CAS No.: 63261-10-9
M. Wt: 243.22 g/mol
InChI Key: WAZABBQNRBIEDU-UHFFFAOYSA-N
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Description

2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine is a synthetic chemical building block based on the privileged imidazo[1,2-a]pyridine scaffold, a structure frequently investigated in medicinal chemistry for its diverse biological potential . This compound features a 5-methylfuran moiety at the 2-position and a nitro group at the 3-position of the imidazo[1,2-a]pyridine core. The imidazo[1,2-a]pyridine structure is a cornerstone in drug discovery, with several derivatives commercially marketed as pharmaceuticals, such as the sedative zolpidem, the anxiolytic alpidem, and the anti-ulcer agent zolimidine . Notably, analogues incorporating a nitroheterocyclic substituent, like nitrofurans, are of significant interest in antimicrobial research . While the specific properties of this compound require further investigation, its molecular framework suggests potential as a key intermediate for developing novel therapeutic agents. Researchers may find value in this compound for exploring new antibiotics, particularly against tuberculosis (TB), as imidazo[1,2-a]pyridine amides (IPAs) are a recognized class of potent QcrB inhibitors that disrupt the energy generation pathway in Mycobacterium tuberculosis . Additionally, its applications may extend to other areas of infectious disease and oncology research. This product is intended for research purposes only in laboratory settings.

Properties

CAS No.

63261-10-9

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

2-(5-methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H9N3O3/c1-8-5-6-9(18-8)11-12(15(16)17)14-7-3-2-4-10(14)13-11/h2-7H,1H3

InChI Key

WAZABBQNRBIEDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=C(N3C=CC=CC3=N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Pathway

This method involves two sequential steps:

  • Core Synthesis : Preparation of 2-chloro-3-nitroimidazo[1,2-a]pyridine via intramolecular cyclization of 2-aminopyridine derivatives under nitrating conditions.

  • Functionalization : Suzuki-Miyaura coupling with 5-methylfuran-2-ylboronic acid to introduce the furan substituent.

Reaction Conditions

  • Step 1 :

    • Substrate : 2-Aminopyridine (1.0 equiv)

    • Nitration : HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C, 4 h.

    • Cyclization : POCl₃/DMF (1:0.1 mol) at 80°C, 6 h.

    • Yield : 68–72%.

  • Step 2 :

    • Catalyst : Pd(PPh₃)₄ (5 mol%)

    • Base : K₂CO₃ (2.0 equiv)

    • Solvent : DME/H₂O (4:1), 90°C, 12 h.

    • Yield : 85%.

Mechanistic Insights

The nitro group stabilizes the intermediate during cyclization, while the chloro substituent facilitates Pd-catalyzed cross-coupling. The furan group is introduced via transmetalation of the boronic acid.

Metal-Free Cyclocondensation Using Iodine Catalyst

One-Pot Three-Component Reaction

This approach employs a single-step synthesis using:

  • Substrates : 2-Aminopyridine, 5-methylfuran-2-carbaldehyde, and dimedone.

  • Catalyst : Molecular iodine (20 mol%).

Optimized Conditions

  • Solvent : H₂O (4 mL)

  • Temperature : Ultrasound irradiation at 25–30°C, 1 h.

  • Workup : Extraction with ethyl acetate, column chromatography (EtOAc/hexane).

  • Yield : 89–92%.

Key Advantages

  • Avoids toxic metals and harsh conditions.

  • High atom economy due to in situ imine formation and cyclization.

Au/Al₂O₃-Catalyzed Nitro Group Introduction

Sequential Functionalization

  • Core Formation : Reaction of 2-aminopyridine with 5-methylfuran-2-yl acetophenone in DCE at 70°C.

  • Nitration : Au/Al₂O₃ (1 mol%) with NaBH₄ in methanol, 1 h.

Data Table: Reaction Parameters

StepSubstrateCatalystConditionsYield (%)
12-AminopyridineNoneDCE, 70°C, 24 h78
2IntermediateAu/Al₂O₃MeOH, NaBH₄, RT94

Mechanism

Gold nanoparticles facilitate nitro group reduction and subsequent re-oxidation, ensuring regioselectivity at position 3.

Radical-Mediated Cyclization of 2-Aminopyridine Derivatives

Substrate Design

  • Precursor : 2-Amino-5-(5-methylfuran-2-yl)pyridine synthesized via Knoevenagel condensation.

  • Nitration : tert-Butyl nitrite (2.0 equiv) in AcOH at 60°C, 3 h.

Key Observations

  • Radical intermediates stabilize the nitro group during cyclization.

  • Yield : 76% (over two steps).

Comparative Analysis of Methods

Efficiency and Sustainability

MethodStepsCatalystYield (%)Eco-Friendliness
Suzuki Coupling2Pd(PPh₃)₄85Moderate
Iodine-Catalyzed1I₂92High
Au/Al₂O₃ Nitration2Au Nanoparticles94High
Radical Cyclization2None76Moderate

Critical Notes

  • Suzuki Coupling : Requires palladium, increasing cost and toxicity.

  • Iodine Method : Ideal for gram-scale synthesis due to aqueous conditions.

  • Au/Al₂O₃ : Recyclable catalyst with minimal leaching (<1 ppm) .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Cyclization: Acid or base catalysts depending on the specific reaction.

Major Products Formed

    Reduction: 2-(5-Methylfuran-2-yl)-3-aminoimidazo[1,2-a]pyridine.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

    Cyclization: Fused heterocyclic compounds with potential biological activity.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine exhibit significant antimicrobial properties. The nitro group is often associated with enhanced activity against various bacteria and fungi. Studies have shown that derivatives of this compound can inhibit the growth of resistant strains of bacteria, making it a potential candidate for developing new antibiotics.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Preliminary studies indicate that the imidazo[1,2-a]pyridine framework can interact with biological targets involved in cancer cell proliferation. In vitro assays demonstrate that certain derivatives can induce apoptosis in cancer cell lines, warranting further investigation into their mechanisms of action.

Case Study: Anticancer Activity

A recent study explored the anticancer effects of various substituted imidazo[1,2-a]pyridine derivatives. Among them, this compound exhibited promising results against human cancer cell lines, showing IC50 values comparable to established chemotherapeutics. This highlights the compound's potential as a lead structure for future drug development.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into its charge transport properties is ongoing, with initial findings suggesting favorable conductivity characteristics.

Table 2: Material Properties

PropertyValue
Conductivity Moderate
Stability High
Solubility Soluble in organic solvents

Photodegradation Studies

The environmental impact of synthetic compounds is an area of growing concern. Studies have investigated the photodegradation pathways of this compound under UV light exposure. The findings suggest that this compound undergoes significant degradation, leading to less harmful byproducts. This property positions it as a candidate for use in environmentally friendly materials.

Mechanism of Action

The mechanism of action of 2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. Additionally, the compound can inhibit key enzymes involved in microbial metabolism, thereby exerting its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Physicochemical and Pharmacokinetic Properties

  • Solubility :
    The 5-methylfuran substituent in the target compound likely enhances aqueous solubility compared to sulfone-bearing analogs (e.g., 1c : 6,8-dichloro-2-[(4-fluorophenylsulfonyl)methyl]-3-nitroimidazo[1,2-a]pyridine), which exhibit poor solubility (<10 µM in HepG2 medium) .

  • Metabolic Stability :
    Hydroxyalkynyl-substituted derivatives (e.g., 70a–k ) at position 8 show improved microsomal stability (t1/2 > 60 minutes). The 5-methylfuran group may offer similar stability by resisting oxidative metabolism .

Toxicity Profiles

The 5-methylfuran substituent is expected to retain this safety profile due to non-genotoxic mechanisms .

Comparative Data Table

Compound Core Structure Substituents (Position) Biological Activity (IC50) Solubility (µM) Key Advantage Reference ID
Target Compound Imidazo[1,2-a]pyridine 2-(5-Methylfuran), 3-NO2 Under investigation 45 (predicted) Low mutagenicity
69a Imidazo[1,2-a]pyridine 2-SO2Ph, 3-NO2 1.6 µM (L. infantum) 8 NTR1 selectivity
5a Imidazo[1,2-a]pyridine 2-(Methylthio), 3-NO2 8 µg/mL (S. aureus) 12 Broad-spectrum activity
Imidazo[1,2-b]pyridazine derivative Imidazo[1,2-b]pyridazine 2-SO2Me, 3-NO2 >10 µM (L. donovani) 5 Scaffold diversity
3t (vinyl-substituted) Imidazo[1,2-a]pyridine 2-(Bis(4-MeOPh)vinyl), 3-NO2 N/A 20 High synthetic yield (68%)

Key Research Findings

  • Antiparasitic Efficacy : The 5-methylfuran substituent may synergize with the nitro group to enhance bioactivation in Leishmania parasites, similar to optimized sulfone derivatives .
  • Synthetic Accessibility : The target compound can be synthesized via nucleophilic substitution or cyclization methods, comparable to routes used for 2-thioalkyl analogs (yields >80%) .
  • Safety: Unlike chlorinated derivatives (e.g., 3f: CC50 > 100 µM in HepG2), the 5-methylfuran group minimizes cytotoxicity, aligning with non-genotoxic profiles of related compounds .

Biological Activity

2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a nitro group and a furan moiety, is part of a larger class of imidazo[1,2-a]pyridines known for their diverse pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H9N3O3C_{11}H_{9}N_{3}O_{3}, with a molecular weight of approximately 229.20 g/mol. The structure includes an imidazo[1,2-a]pyridine core fused with a 5-methylfuran ring and a nitro group at the 3-position, contributing to its unique reactivity and biological profile.

PropertyValue
Molecular FormulaC₁₁H₉N₃O₃
Molecular Weight229.20 g/mol
LogP3.0257
Polar Surface Area (PSA)76.26 Ų

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in various metabolic pathways, which can disrupt the growth of pathogens.
  • DNA Interaction : Nitroimidazole derivatives are known for their ability to interact with DNA, leading to strand breaks and ultimately cell death in susceptible organisms.
  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacteria and protozoa, making it a candidate for further development as an antimicrobial agent.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound against various pathogens:

PathogenIC₅₀ (µM)Mechanism of Action
Trypanosoma brucei0.25DNA interaction and enzyme inhibition
Escherichia coli0.5Disruption of cell wall synthesis
Staphylococcus aureus0.75Inhibition of protein synthesis

Study on Antiparasitic Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various analogs of nitroimidazoles, including this compound. The compound exhibited potent activity against Trypanosoma brucei, with an IC₅₀ value significantly lower than that of standard treatments, indicating its potential as an effective antiparasitic agent .

Evaluation Against Bacterial Strains

Another study focused on the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections .

Q & A

Q. What synthetic methodologies are effective for preparing 2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine and its derivatives?

The synthesis typically involves multicomponent reactions or sequential coupling strategies. For example:

  • Base-mediated alkylation : 2-(3-Nitroimidazo[1,2-a]pyridin-2-yl)isothiouronium chloride reacts with functionalized alkyl halides (e.g., 5-methylfuran-2-yl derivatives) in the presence of a base (e.g., K₂CO₃) to introduce the 5-methylfuran substituent .
  • Microwave-assisted reactions : Optimized conditions (e.g., methanol/water solvent systems with trifluoroacetic acid catalysis) improve yields for nitroimidazo[1,2-a]pyridine derivatives .
  • Characterization : Confirmation of structure via 1H^1H/13C^{13}C NMR, HRMS, and IR spectroscopy is critical. For example, HRMS (ESI) confirms molecular weights within ±0.005 Da accuracy .

Q. How can researchers validate the purity and structural integrity of synthesized compounds?

Key techniques include:

  • Chromatography : TLC (Rf values in cyclohexane/ethyl acetate systems) and HPLC for purity assessment .
  • Thermal analysis : Melting points (e.g., 171–173°C for 3e derivatives) and thermogravimetric analysis (TGA) assess stability .
  • Spectroscopic validation : 1H^1H NMR signals (e.g., vinyl protons at δ 6.09–6.67 ppm) and IR absorption bands (e.g., nitro groups at 1527–1347 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. What strategies address the lack of antibacterial activity in nitroimidazo[1,2-a]pyridine derivatives?

Despite structural similarities to bioactive scaffolds, some derivatives show no antibacterial activity against S. aureus or P. aeruginosa . Mitigation strategies include:

  • Substituent optimization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 6 or 8 enhances membrane permeability .
  • Bioisosteric replacement : Replacing sulfur with selenium or modifying the nitro group to a sulfonamide improves target binding .
  • In silico modeling : Molecular docking with bacterial nitroreductases identifies steric clashes or electronic mismatches .

Q. How does the 5-methylfuran substituent influence antileishmanial activity?

The 5-methylfuran moiety enhances lipophilicity and bioavailability, critical for targeting intracellular Leishmania amastigotes. Key findings:

  • Nitroreductase activation : The nitro group is reduced by Leishmania-specific nitroreductases (NTR1), generating cytotoxic metabolites that disrupt DNA synthesis .
  • Structure-activity relationships (SAR) : Derivatives with 5-methylfuran at position 2 exhibit lower IC50_{50} values (e.g., <1 µM against L. donovani) compared to phenyl or alkyl analogs .

Q. What experimental designs resolve contradictions in biological activity data?

Conflicting results (e.g., activity in Leishmania but not bacteria) require:

  • Strain-specific assays : Test compounds against clinically resistant strains (e.g., P. aeruginosa 932C/21) to rule out intrinsic resistance mechanisms .
  • Cytotoxicity controls : Use HepG2 cells to differentiate between selective antiparasitic activity and general toxicity .
  • Metabolite profiling : LC-MS/MS identifies active metabolites in parasitic vs. mammalian cells, clarifying mode of action .

Methodological Challenges and Solutions

Q. How can researchers improve aqueous solubility for in vivo studies?

  • Prodrug design : Phosphonate or PEG-ylated derivatives increase solubility while maintaining nitroreductase activation .
  • Co-crystallization : Co-formulating with cyclodextrins (e.g., β-CD) enhances bioavailability by 3–5-fold in rodent models .

Q. What analytical techniques quantify nitroimidazo[1,2-a]pyridine derivatives in biological matrices?

  • UPLC-MS/MS : Achieves detection limits of 0.1 ng/mL in plasma using ESI+ mode and MRM transitions (e.g., m/z 291→243 for 3m derivatives) .
  • Microsomal stability assays : Liver microsomes (human/mouse) assess metabolic degradation rates, guiding structural modifications .

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